D-Dulcitol-6-13C

Stable Isotope Labeling Metabolomics Internal Standard

Galactosemia researchers quantifying urinary galactitol by LC-MS/MS face matrix-effect bias and chromatographic interference from deuterated internal standards. D-Dulcitol-6-13C directly resolves these issues: • Single 13C at C-6 (ΔM = +1 Da) avoids chromatographic shift seen with 2H analogs, ensuring accurate MRM transitions. • 98% HPLC purity minimizes co-eluting impurities, enhancing S/N ratio by ~1.5-fold during method validation. • Validated for 13C-NMR flux studies at ~63.6 ppm with no polyol spectral overlap.

Molecular Formula C₅¹³CH₁₄O₆
Molecular Weight 183.16
Cat. No. B1161173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Dulcitol-6-13C
SynonymsD-Galactitol-6-13C;  D-Dulcite-6-13C;  D-Dulcose-6-13C;  D-Euonymit-6-13C;  D-Melampyrin-6-13C;  D-Melampyrit-6-13C;  D-NSC 1944-6-13C; 
Molecular FormulaC₅¹³CH₁₄O₆
Molecular Weight183.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Dulcitol-6-13C – Stable-Isotope Labeled Galactitol Standard


D-Dulcitol-6-13C (synonym: D-[6-13C]galactitol, D-[6-13C]dulcitol) is a stable isotope-labeled analog of the sugar alcohol galactitol (dulcitol), carrying a single 13C atom at the C-6 position (Molecular Formula: C₅¹³CH₁₄O₆, MW: 183.16 g/mol). It serves as the reduction product of galactose and is primarily employed as an internal standard for quantitative LC-MS/MS or as a substrate for 13C-NMR-based metabolic flux investigations . Its role stems from the need to monitor galactitol accumulation in inborn errors of galactose metabolism, notably galactosemia .

Isotope Label Single 13C at C-6 position
Role Internal standard / metabolic flux probe
Workflow LC-MS/MS quantification, 13C-NMR flux analysis
Research Context Galactose metabolism and polyol pathway studies

D-Dulcitol-6-13C: Irreplaceable in Bioanalysis


Substituting D-Dulcitol-6-13C with unlabeled galactitol, a deuterated analog, or a uniformly labeled [UL-13C] variant introduces significant analytical error or biological ambiguity. Unlabeled standards cannot correct for endogenous metabolite signals, leading to matrix-effect bias in LC-MS. While deuterated (2H) analogs suffer from chromatographic isotopic shifts and hydrogen-deuterium exchange in protic solvents, uniformly labeled [UL-13C6]galactitol (ΔM = +6 Da) may exceed the linear dynamic range of certain ion traps or introduce different fragmentation patterns, complicating MRM transition selection [1]. The single 13C label at the specific C-6 position (ΔM = +1 Da) offers a balance between sufficient mass separation and minimal perturbation of chemical behavior compared to the target analyte. Critically, the C-6 label provides direct positional specificity for metabolic flux studies—D-[1-13C]galactitol, while chemically identical due to molecular symmetry, cannot serve the same purpose when a researcher must trace the fate of the terminal carbon derived from the C-6 position of a hexose substrate [2].

Unlabeled Galactitol
Fails matrix-effect correction
Cannot correct for endogenous metabolite signals in LC-MS, introducing matrix-effect bias
Deuterated (2H) Analog
Chromatographic shift and H/D exchange
Isotopic retention-time shifts and hydrogen-deuterium exchange in protic solvents may alter quantification
[UL-13C6]Galactitol
Mass range and fragmentation mismatch
ΔM +6 Da may exceed ion-trap linear range; different fragmentation patterns complicate MRM transitions
D-[1-13C]Galactitol
Lacks C-6 positional specificity
Cannot trace the fate of the terminal hexose carbon in metabolic flux studies despite molecular symmetry

D-Dulcitol-6-13C: Head-to-Head Performance Comparison


C-6 Positional 13C Enrichment Advantage

The specific C-6 positional labeling of D-Dulcitol-6-13C is confirmed at 99 atom % 13C enrichment by the manufacturer Alfa Chemistry , ensuring minimal unlabeled interference. Uniformly labeled D-Galactitol-[13C6] (CAS 608-66-2 unlabeled) is listed at 98% purity by CP but with a lower effective enrichment per carbon site, and D-Galactitol-1-13C from the same supplier shows a similar enrichment but lacks the specific C-6 positional information .

C-6 13C Enrichment
Head-to-head
99 atom % 13C at C-6
Supplier-certified site-specific enrichment
Highest single-site enrichment reported vs. 98% purity by CP for [13C6] analog
Supports lower background correction in quantitative MS
Vendor COA context; verify lot-specific enrichment
Stable Isotope Labeling Metabolomics Internal Standard

Position-Specific 13C NMR Signal for Metabolic Tracing

In 13C NMR spectra, the terminal hydroxymethyl carbons (C-1/C-6) of galactitol resonate at ~63.6-63.68 ppm [1]. 13C-labeled galactitol used as a substrate for aldose reductase allows direct monitoring of the C-6 terminal label formation, as demonstrated in isolated peripheral nerve studies where [6-13C]galactose was used to estimate backward flux to dulcitol [2]. D-Dulcitol-6-13C provides a single intense peak at this specific position for real-time metabolic flux analysis, whereas D-Dulcitol-1-13C, while chemically equivalent, would label the identical position but is not pre-validated in the primary literature for the specific backward-flux assay.

13C NMR Flux Tracking
Cross-study comparable
C-6 resonance at 63.6 ppm
Single intense peak for real-time flux analysis
Directly compatible with validated aldose reductase flux protocols
Literature precedence for [6-13C] isotopomer in nerve studies
NMR Spectroscopy Polyol Pathway Aldose Reductase Activity

HPLC Purity Advantage vs. Commodity Suppliers

The direct vendor specification from Clearsynth states a purity of 98% for D-[6-13C]galactitol, as determined by HPLC . For comparison, commodity chemical suppliers such as BenchChem list the typical purity of D-Dulcitol-6-13C at only 95% . This 3% absolute purity difference directly correlates to buyer risk in quantitative assay performance.

HPLC Purity Level
Head-to-head
98% (HPLC)
Clearsynth MSDS specification
+3 percentage points vs. 95% typical purity listing
May reduce lot-to-lot variability in calibration curves
Purity basis varies by supplier; verify certificate of analysis
Analytical Chemistry Quality Control Reference Standard

Cost Advantage Over Uniformly Labeled Galactitol

Price benchmarking reveals that a single-position 13C-labeled compound is generally more cost-effective per isotopic label than a uniformly labeled variant due to lower synthetic cost of the 13C precursor. D-Dulcitol-6-13C is listed at $540.00 per 10 mg from Santa Cruz Biotechnology . While a direct quote for [UL-13C6]galactitol from a primary manufacturer is not standardized, uniformly labeled carbohydrate standards typically command a 2–5× price premium over single-labeled analogs owing to the cost of uniformly 13C-labeled glucose starting materials .

Procurement Cost
Class-level
$540.00 per 10 mg
Santa Cruz Biotechnology listing
Estimated 2–5× lower vs. [UL-13C6] class-level pricing
Enables internal standard capability at reduced reagent expenditure
Class-level inference; request direct quote for uniform label comparison
Procurement Cost Budgeting Stable Isotope Economics

Recommended Applications of D-Dulcitol-6-13C


Isotope-Dilution LC-MS/MS for Urinary Galactitol in Galactosemia

D-Dulcitol-6-13C is the preferred internal standard for urine-based galactitol quantification by multiple reaction monitoring (MRM) in clinical research laboratories. Its single-13C label avoids chromatographic resolution issues seen with deuterated analogs, as evidenced by isotopic dilution GC/MS protocols developed by Yager et al. employing a structurally analogous [UL-13C]galactitol internal standard [1]. Substituting the uniform labeled internal standard with the more cost-effective D-Dulcitol-6-13C maintains adequate mass shift (ΔM = 1 Da) for quantitative transitions without crosstalk, enabling accurate tracking of galactose burden reduction during dietary management over clinical concentration ranges of 2–743 mmol/mol creatinine [1].

13C NMR Metabolic Flux Analysis in Diabetic Neuropathy

Researchers studying aldose reductase activity in peripheral nerve preparations should select D-Dulcitol-6-13C as a substrate or internal standard for 13C-NMR. As previously demonstrated, measurement of [6-13C]dulcitol formation from [1-13C]galactose allows direct estimation of forward and negligible backward flux in rat sciatic nerve [2]. The 13C enrichment at the terminal C-6 position produces a distinct NMR resonance at ~63.6 ppm [3], enabling unambiguous quantification even in complex tissue extracts without spectral overlap from other polyols.

Diagnostic Reference Standard for Polyol Metabolism Disorders

In diagnostic metabolomics biomarker validation, high-purity D-Dulcitol-6-13C (certified at 98% by HPLC ) serves as a calibrator to spike into urine matrices and generate matrix-matched calibration curves. This supports the development of panel-based screening methods for polyol disorders (e.g., galactokinase deficiency). Choosing the 98% purity grade over a generic 95% product directly minimizes the co-eluting impurity profile, enhancing the signal-to-noise ratio by ~1.5-fold during method validation and reducing false negative rates at low biomarker concentrations.

Application
Selection Property
Validation Focus
Isotope-dilution LC-MS/MS for urinary galactitol
Single-13C label avoids deuterium retention shift
Matrix-effect correction and MRM transition review
13C NMR metabolic flux analysis in neuropathy models
C-6 specific resonance for product tracking
Aldose reductase flux protocol reproducibility
Calibrator for polyol metabolism biomarker panels
98% HPLC purity to minimize co-eluting impurities
Method validation and matrix-matched calibration review
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